2-Methyl-4-(methylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(methylsulfonyl)benzoic acid” is a chemical compound . It is similar to “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid”, which is a white solid that is soluble in water and organic solvents .
Synthesis Analysis
The synthesis of a similar compound, “2-Methoxy-4-(methylsulfanyl)benzoic Acid”, has been reported. The synthesis used readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(methylsulfonyl)benzoic acid” is C9H10O4S .Scientific Research Applications
Synthesis Techniques :
- A study by Peng Jia-bin (2010) outlined a method for synthesizing 2-Nitro-4-methylsulfonyl benzoic acid, with high yield and purity, from 4-methylsulfonyl toluene using nitric acid. This method is simple and cost-effective, making it economically beneficial (Peng Jia-bin, 2010).
Chemical Properties and Reactions :
- Ci Long-wang (2013) focused on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid through air-nitric acid combined oxidation. This study optimized various reaction conditions, achieving an average yield of 85% and purity of 97.1% (Ci Long-wang, 2013).
- H. Yin (2002) described a convenient preparation method for 4-(methylsulfonyl)benzoic acid, emphasizing a reduced cost and environmental impact suitable for large-scale production (H. Yin, 2002).
Medical and Biological Applications :
- M. Baumgarth, N. Beier, and R. Gericke (1997) explored the use of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial in treating acute myocardial infarction. The study highlighted the importance of substitution ortho to the acylguanidine for compound potency (M. Baumgarth et al., 1997).
Environmental and Safety Considerations :
- H. Suojalehto et al. (2017) identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a respiratory sensitiser causing occupational asthma, rhinitis, and urticaria. This research emphasizes the need for stringent exposure control measures to prevent related diseases (H. Suojalehto et al., 2017).
Applications in Material Science :
- K. Oyaizu et al. (2002) described synthetic routes to ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages. This research contributes to the development of semiconducting materials (K. Oyaizu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZLBGODVDBBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281149 |
Source
|
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(methylsulfonyl)benzoic acid | |
CAS RN |
118939-09-6 |
Source
|
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.